5-Chloro-2-methylpyridine-3-sulfonyl chloride
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Overview
Description
5-Chloro-2-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5Cl2NO2S and a molecular weight of 226.08 . It is typically used in laboratory settings .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-methylpyridine-3-sulfonyl chloride is 1S/C6H5Cl2NO2S/c1-4-6 (12 (8,10)11)2-5 (7)3-9-4/h2-3H,1H3 . This code provides a detailed description of the molecule’s structure.Scientific Research Applications
Catalysis and Chemical Synthesis
5-Chloro-2-methylpyridine-3-sulfonyl chloride has been explored in various catalytic and synthetic applications within chemical research. For instance, its derivatives have been utilized as efficient catalysts in organic transformations. The synthesis of new ionic liquids such as 1-sulfopyridinium chloride has shown effectiveness in catalyzing tandem Knoevenagel–Michael reactions, providing a pathway for the synthesis of complex organic molecules with high efficiency and under mild reaction conditions (Moosavi‐Zare et al., 2013). Similarly, the introduction of bi-SO3H ionic liquids based on 2,2′-bipyridine has been reported to catalyze the synthesis of xanthene derivatives effectively, showcasing the compound's versatility in facilitating diverse chemical syntheses under solvent-free conditions (Shirini et al., 2014).
Protection and Deprotection of Amines
The use of derivatives of 5-Chloro-2-methylpyridine-3-sulfonyl chloride in the protection and deprotection of amines has been documented. N-sulfonic acid poly(4-vinylpyridinium) chloride, a related compound, was shown to be an efficient catalyst for the N-Boc protection of amines, offering high yields and short reaction times (Shirini et al., 2013). This highlights the compound's utility in modifying the functional groups of molecules, a critical step in the synthesis of complex organic compounds.
Enhancing Synthetic Methodologies
The compound and its analogs have been pivotal in enhancing synthetic methodologies. For example, the Vilsmeier reaction has been modified to include sulfuryl chloride for the chlorination of certain aldehydes, demonstrating the compound's role in improving synthetic routes for the production of key intermediates in organic synthesis (Sanda et al., 1992).
Coordination Chemistry
In coordination chemistry, derivatives of 5-Chloro-2-methylpyridine-3-sulfonyl chloride have been used to study the binding behavior of metal ions, providing insights into the development of new materials and catalysts. Research into the coordination chemistry of the zinc triad with mixed N,S donor ligands has shed light on the structural aspects of these complexes, potentially opening up new avenues for the application of these materials in catalysis and material science (Berry et al., 2005).
Green Chemistry
The exploration of green and sustainable methodologies in chemistry has also benefited from 5-Chloro-2-methylpyridine-3-sulfonyl chloride and its derivatives. For example, 1-sulfopyridinium chloride has been recognized as a green ionic liquid for the one-pot synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones under solvent-free conditions, highlighting its contribution to the development of environmentally friendly chemical processes (Velpula et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-methylpyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-4-6(12(8,10)11)2-5(7)3-9-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWRDOJKBQGRLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methylpyridine-3-sulfonyl chloride | |
CAS RN |
1515362-51-2 |
Source
|
Record name | 5-chloro-2-methylpyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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